[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate
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Overview
Description
Spliceostatin A is a potent natural product known for its ability to inhibit pre-mRNA splicing. It was originally isolated from the bacterium Burkholderia sp. and has shown significant anti-tumor properties. The compound interacts with the spliceosome, a complex responsible for removing introns from pre-mRNA, thereby playing a crucial role in gene expression regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spliceostatin A involves several key steps, including the construction of a highly functionalized tetrahydropyran ring. Key reactions in the synthetic route include CBS reduction, Achmatowicz rearrangement, Michael addition, and reductive amination . The side chain is prepared from an optically active alcohol, followed by acetylation and hydrogenation over Lindlar’s catalyst . The fragments are coupled together through amidation and cross-metathesis in a convergent manner .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Spliceostatin A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in Spliceostatin A.
Substitution: The compound can undergo substitution reactions, particularly at the functional groups attached to the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of Spliceostatin A include CBS catalyst for reduction, Lindlar’s catalyst for hydrogenation, and various acids and bases for amidation and cross-metathesis .
Major Products
The major products formed from these reactions include various derivatives of Spliceostatin A, which are often evaluated for their biological activity and stability .
Scientific Research Applications
Spliceostatin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Mechanism of Action
Spliceostatin A exerts its effects by binding to the splicing factor 3b (SF3b) subunit of the spliceosome. This interaction inhibits the assembly of the spliceosome, thereby preventing the splicing of pre-mRNA . The inhibition of splicing leads to the accumulation of unspliced pre-mRNA, which can trigger cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
FR901464: A potent inhibitor of spliceosomes, similar to Spliceostatin A, but less stable in solution.
Thailanstatins: Another family of compounds that inhibit pre-mRNA splicing and exhibit anti-tumor properties.
Pladienolide B: A natural product that also targets the spliceosome and has shown significant anti-cancer activity.
Uniqueness
Spliceostatin A is unique due to its specific interaction with the SF3b subunit and its remarkable stability compared to similar compounds like FR901464 . This stability makes it a more attractive candidate for therapeutic development and research applications.
Properties
Molecular Formula |
C28H43NO8 |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate |
InChI |
InChI=1S/C28H43NO8/c1-17(9-12-24-26(32)28(16-34-28)15-27(6,33-7)37-24)8-11-23-18(2)14-22(20(4)36-23)29-25(31)13-10-19(3)35-21(5)30/h8-10,12-13,18-20,22-24,26,32H,11,14-16H2,1-7H3,(H,29,31)/b12-9+,13-10+,17-8+ |
InChI Key |
XKSGIJNRMWHQIQ-TUNPHNBLSA-N |
Isomeric SMILES |
CC1CC(C(OC1C/C=C(\C)/C=C/C2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)/C=C/C(C)OC(=O)C |
Canonical SMILES |
CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)OC)CO3)O)C)NC(=O)C=CC(C)OC(=O)C |
Origin of Product |
United States |
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